REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>>[C:9]([NH:8][C:4]1[CH:5]=[CH:6][C:7]([S:13]([Cl:12])(=[O:15])=[O:14])=[C:2]([F:1])[CH:3]=1)(=[O:11])[CH3:10]
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Name
|
|
Quantity
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0.13 mol
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Type
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reactant
|
Smiles
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FC=1C=C(C=CC1)NC(C)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was poured over ice
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Type
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EXTRACTION
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Details
|
The resulting slurry was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |